molecular formula C14H17ClFN3O2S B2989385 Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride CAS No. 1216387-41-5

Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2989385
CAS No.: 1216387-41-5
M. Wt: 345.82
InChI Key: OBBMKXAROJGYNC-UHFFFAOYSA-N
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Description

Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a fluorine atom at the 6-position, linked to a piperazine ring via a carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

  • Condensation reactions between hydrazine derivatives and thiazole precursors (e.g., ).
  • Piperazine functionalization through nucleophilic substitution or coupling reactions, as seen in other fluorinated piperazine-thiazole hybrids ().

This compound’s structural motifs—fluorinated aromatic rings, thiazole, and piperazine—are associated with diverse bioactivities, including analgesic, anti-inflammatory, and enzyme inhibitory properties ().

Properties

IUPAC Name

ethyl 4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2S.ClH/c1-2-20-14(19)18-7-5-17(6-8-18)13-16-11-4-3-10(15)9-12(11)21-13;/h3-4,9H,2,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBMKXAROJGYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 6-fluorobenzo[d]thiazole-2-carboxylic acid with piperazine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors or batch reactors with precise control over temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are used.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines or other reduced derivatives.

  • Substitution: Substituted piperazines or other derivatives.

Scientific Research Applications

Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride has several scientific research applications:

  • Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

  • Biology: The compound is used in biological assays to investigate its effects on various cellular processes.

  • Industry: It serves as an intermediate in the synthesis of more complex chemical entities used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory responses or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The following table highlights key structural differences and similarities with related compounds:

Compound Name / ID Core Structure Substituents Bioactivity Reference
Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride Benzo[d]thiazole + piperazine 6-Fluorine, ethyl carboxylate, hydrochloride salt Potential CNS/anti-inflammatory activity N/A (hypothetical)
2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole (3a) Thiazole + piperazine + hydrazone 4-Fluorophenyl, phenylthiazole, hydrazone bridge AChE inhibition
Methyl 2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetate Benzo[d]isoxazole + piperidine 6-Fluorine, chlorophenyl, methyl ester Anticancer potential
1-(2-Fluorobenzyl)piperazine triazoles Piperazine + triazole 2-Fluorobenzyl, triazole Kinase inhibition

Key Observations :

  • Fluorine Position : Fluorine at the 6-position (as in the target compound) is less common than 4-fluorophenyl substitutions (e.g., ). This may influence receptor binding selectivity .
  • Linker Groups : Hydrazone bridges () enhance π-π stacking, while triazoles () improve metabolic stability.
Analgesic/Anti-inflammatory Activity
  • THPA Derivatives (): Exhibit IC₅₀ values of 12–45 μM in COX-2 inhibition assays, attributed to the thiazole-hydrazone scaffold.
  • Target Compound : Hypothesized to show enhanced activity due to fluorine’s electron-withdrawing effects, improving membrane permeability .
Enzyme Inhibition
  • AChE Inhibition : Compound 3a () shows IC₅₀ = 8.3 μM, with the fluorophenyl-piperazine moiety critical for binding to the enzyme’s peripheral site .
  • Kinase Inhibition: 1-(2-Fluorobenzyl)piperazine triazoles () inhibit VEGFR-2 at nanomolar ranges, suggesting fluorinated piperazines are versatile kinase-targeting fragments .

Physicochemical Properties

Property Target Compound Ethyl 4-glycylpiperazine-1-carboxylate HCl () 3-(2,2-difluoroethyl)morpholine HCl ()
Molecular Weight ~385.8 g/mol (estimated) 265.73 g/mol 187.62 g/mol
Solubility High (due to HCl salt) Moderate High
LogP (Predicted) 2.8–3.2 1.1 0.5

Notes: The target compound’s higher molecular weight and lipophilicity may favor CNS penetration compared to smaller analogs .

Biological Activity

Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with thiazole-containing compounds. The incorporation of the fluorine atom in the benzothiazole moiety enhances its pharmacological profile by improving lipophilicity and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures demonstrated antiproliferative activity against human prostate cancer cells (DU-145) with CC50 values around 8 µM . The mechanism of action is believed to involve the inhibition of key cellular pathways that regulate cell proliferation and survival.

Antimalarial Activity

A series of thiazole analogs have been evaluated for their antimalarial properties, with modifications in the N-aryl amide group linked to the thiazole ring being critical for enhancing activity against Plasmodium falciparum. Compounds with structural similarities to this compound showed promising results, indicating that electron-withdrawing groups at specific positions on the phenyl ring can significantly improve antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .

Antileishmanial Activity

Research has also explored the leishmanicidal properties of thiazole derivatives. Compounds derived from hybridization of phthalimide and thiazole scaffolds exhibited notable activity against Leishmania infantum, reducing intracellular amastigote survival while showing low toxicity to mammalian cells . This suggests that this compound may possess similar therapeutic potential.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the benzothiazole core and piperazine substituents can greatly influence biological activity. Key findings include:

  • Fluorine Substitution : The presence of fluorine at the 6-position on the benzothiazole ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperazine Modifications : Variations in the piperazine ring can affect solubility and bioavailability, impacting overall efficacy.

Case Studies

  • Anticancer Studies : A study evaluating a series of benzothiazole derivatives found that compounds similar to ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a potential for development as anticancer agents .
  • Antimalarial Activity : In vitro evaluations revealed that certain thiazole derivatives had high antimalarial activity against P. falciparum, with SAR analysis indicating optimal modifications for enhanced efficacy .

Q & A

Basic: What synthetic routes are commonly used to prepare Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A general approach involves:

Piperazine Functionalization: Reacting piperazine derivatives (e.g., ethyl piperazine-1-carboxylate) with a fluorobenzo[d]thiazolyl electrophile. For example, a nucleophilic aromatic substitution (SNAr) between 2-chloro-6-fluorobenzo[d]thiazole and piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile or DCM) .

Salt Formation: Isolating the hydrochloride salt by treating the free base with HCl in a solvent like diethyl ether .
Key steps include monitoring reaction progress via TLC and purifying intermediates using silica gel chromatography (hexane/EtOAc gradients) .

Advanced: How can researchers optimize reaction yields for intermediates like 6-fluorobenzo[d]thiazol-2-amine?

Methodological Answer:
Yield optimization requires addressing:

  • Reagent Stoichiometry: Using excess piperazine (1.2–2.0 equivalents) to drive the SNAr reaction to completion .
  • Catalysis: Copper(I)-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate) improves regioselectivity in triazole-linked analogs .
  • Purification: Flash chromatography with gradient elution (e.g., EtOAc:hexane 1:8 to 1:2) enhances separation of polar byproducts. In one study, post-reaction trituration with Et₂O increased purity to >95% .
  • Thermal Control: Refluxing in CH₃CN for 12–24 h minimizes side reactions like oxidation of the thiazole ring .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirms piperazine and fluorobenzo[d]thiazole integration. For example, aromatic protons in the thiazole ring appear at δ 7.2–8.1 ppm, while piperazine CH₂ groups resonate at δ 3.0–4.0 ppm .
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1200 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 354.12 for C₁₄H₁₆FN₃O₂S) .

Advanced: How can crystallographic data resolve contradictions in structural assignments?

Methodological Answer:

  • SHELX Refinement: Using programs like SHELXL for small-molecule X-ray diffraction data analysis. For example, resolving ambiguities in piperazine chair conformations by refining H-atom positions via riding models .
  • Twinned Data Handling: SHELXPRO processes twinned crystals (common in hydrochloride salts) by applying HKLF5 format corrections .
  • Validation Tools: PLATON or Mercury for assessing hydrogen-bonding networks and π-π stacking interactions in the crystal lattice .

Basic: What pharmacological targets are associated with fluorobenzo[d]thiazol-piperazine derivatives?

Methodological Answer:
These compounds are explored as:

  • TRPV1 Antagonists: Modulate pain signaling via vanilloid receptor binding (IC₅₀ ~32 nM in optimized analogs) .
  • ACAT-1 Inhibitors: Target atherosclerosis by inhibiting cholesterol esterification (e.g., K-604 with 229-fold selectivity over ACAT-2) .
  • Serotonin Receptor Ligands: Piperazine-thiazole hybrids show affinity for 5HT1A (Kᵢ ~50 nM) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Methodological Answer:

  • Linker Modifications: Replacing methylene chains with piperazine enhances solubility (e.g., K-604’s 19 mg/mL solubility at pH 1.2 via hydrophilic piperazine insertion) .
  • Substituent Tuning: Introducing 2,3-dihydroxypropyl groups in TRPV1 ligands improves metabolic stability while maintaining affinity .
  • Salt Forms: Hydrochloride salts increase bioavailability by enhancing crystallinity and reducing hygroscopicity .

Basic: What analytical methods ensure purity of the hydrochloride salt?

Methodological Answer:

  • HPLC/LCMS: Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) detect impurities at 254 nm .
  • Elemental Analysis: Validates Cl⁻ content (theoretical ~10.5% for C₁₄H₁₆ClFN₃O₂S) .
  • Karl Fischer Titration: Measures residual solvents (e.g., EtOAc <0.5%) .

Advanced: How to address discrepancies in impurity profiling during scale-up?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation products (e.g., hydrolyzed ester or oxidized thiazole) .
  • High-Resolution MS/MS: Characterizes unknown impurities (e.g., m/z 338.10 corresponding to defluorinated byproducts) .
  • Reference Standards: Use pharmacopeial impurities (e.g., EP/JP standards for piperazine analogs) to calibrate analytical methods .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the thiazole ring .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • pH Stability: Maintain acidic conditions (pH 3–5) to prevent free base formation .

Advanced: How can computational modeling predict solubility and bioavailability?

Methodological Answer:

  • LogP Calculations: Software like ACD/Labs predicts partition coefficients (LogP ~2.5 for the free base) to optimize lipophilicity .
  • Molecular Dynamics (MD): Simulates interactions with biological membranes (e.g., enhanced permeability via piperazine’s hydrophilic nature) .
  • pKa Determination: Predicts ionization states (e.g., piperazine N-H pKa ~8.5) to guide salt selection .

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